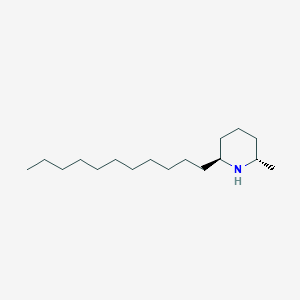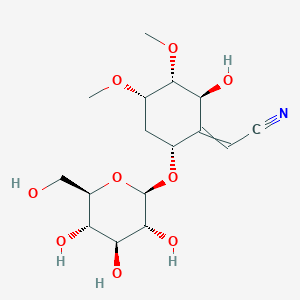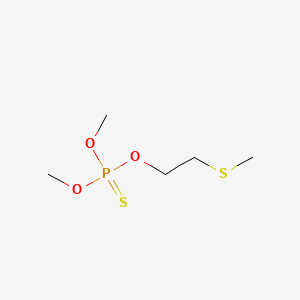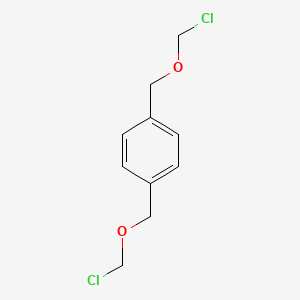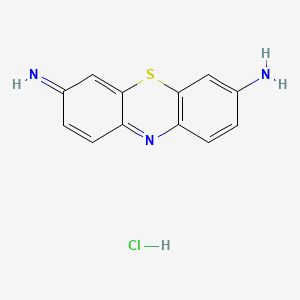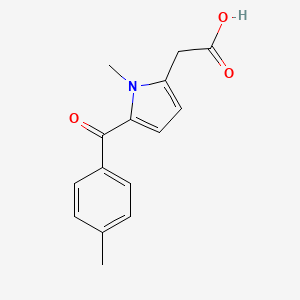
托美汀
概述
描述
Tolmetin is a nonsteroidal anti-inflammatory drug (NSAID) primarily used to treat pain and inflammation associated with conditions such as osteoarthritis, rheumatoid arthritis, and juvenile arthritis . It is a pyrrole acetic acid derivative and was originally approved by the US FDA in 1976 . Tolmetin works by reducing hormones that cause inflammation and pain in the body.
科学研究应用
托美汀具有广泛的科学研究应用:
化学: 托美汀在涉及 NSAID 及其与其他化学物质相互作用的研究中用作模型化合物。
生物学: 它用于研究 NSAID 对生物系统的影响,包括其抗炎和镇痛特性。
医学: 托美汀用于临床研究,以评估其治疗各种炎症疾病的疗效和安全性。
安全和危害
Tolmetin may cause an increased risk of serious cardiovascular thrombotic events, myocardial infarction (MI), and stroke, which can be fatal. This risk may increase with duration of use. Patients with cardiovascular disease or risk factors for cardiovascular disease may be at greater risk . It is also toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .
作用机制
托美汀的确切作用机制尚不完全清楚。 已知它能抑制前列腺素合成酶,从而减少引起炎症和疼痛的前列腺素的产生 . 托美汀的抗炎反应不是通过刺激肾上腺或垂体来实现的。 相反,它直接抑制参与前列腺素合成的环氧合酶 (COX) 酶 .
生化分析
Biochemical Properties
Tolmetin plays a significant role in biochemical reactions by inhibiting the enzyme cyclooxygenase (COX), which is crucial for the synthesis of prostaglandins. Prostaglandins are lipid compounds that have diverse hormone-like effects, including promoting inflammation, pain, and fever. By inhibiting COX, Tolmetin reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects . Additionally, Tolmetin interacts with serum proteins, which affects its distribution and efficacy .
Cellular Effects
Tolmetin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It inhibits the synthesis of prostaglandins, which are involved in the inflammatory response. This inhibition leads to reduced inflammation and pain in affected cells. Tolmetin also affects the expression of genes related to inflammation and immune response, thereby modulating the overall cellular environment .
Molecular Mechanism
The molecular mechanism of Tolmetin involves the reversible inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. This inhibition results in decreased formation of prostaglandin precursors, leading to its anti-inflammatory, analgesic, and antipyretic properties . Tolmetin does not alter the course of the underlying disease but provides symptomatic relief by reducing inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tolmetin have been observed to change over time. Tolmetin is rapidly absorbed, with peak plasma levels reached within 30-60 minutes after oral administration . Its anti-inflammatory effects are evident shortly after administration, but the drug is quickly cleared from the plasma, mainly by metabolism . Long-term studies have shown that Tolmetin can prevent the development of experimentally induced polyarthritis in rats and decrease established inflammation .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of Tolmetin vary with different dosages. In rats, Tolmetin has been shown to possess anti-inflammatory, analgesic, and antipyretic activity . Higher doses of Tolmetin result in more significant anti-inflammatory effects, but they also increase the risk of adverse effects such as gastrointestinal issues and renal toxicity . The relationship between the pharmacokinetics and the antinociceptive effect of Tolmetin has been characterized by an indirect model using a population approach .
Metabolic Pathways
Tolmetin is primarily metabolized in the liver through oxidation and conjugation. The majority of the administered dose is recovered in the urine within 24 hours, either as an inactive oxidative metabolite or as conjugates of Tolmetin . This rapid clearance from the body ensures that Tolmetin does not accumulate to toxic levels under normal dosing conditions.
Transport and Distribution
Tolmetin is rapidly and almost completely absorbed after oral administration, with peak plasma levels being reached within 30-60 minutes . It is highly bound to serum proteins, which affects its distribution within the body . The volume of distribution is relatively low, indicating that Tolmetin is primarily confined to the bloodstream and extracellular fluids .
Subcellular Localization
The subcellular localization of Tolmetin has not been extensively studied. As an NSAID, it is likely to be distributed within the cytoplasm where it can interact with cyclooxygenase enzymes. The inhibition of these enzymes occurs within the cytoplasmic compartment, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects .
准备方法
托美汀可以通过多种方法合成。 一种常见的合成路线涉及 N-甲基吡咯与草酰氯反应形成中间体,然后与对甲苯乙酸反应生成托美汀 . 工业生产方法通常涉及优化反应条件以最大限度地提高产量和纯度。 例如,托美汀钠快速溶解片剂的制备涉及使用 Box-Behnken 实验设计,其中使用不同剂量的羧甲基淀粉钠和交联羧甲基纤维素钠作为超崩解剂 .
化学反应分析
托美汀会经历多种类型的化学反应,包括:
氧化: 托美汀可以氧化形成各种代谢物。
还原: 还原反应可以改变托美汀分子上的官能团。
取代: 取代反应可以在吡咯环或乙酸部分发生。
这些反应中常用的试剂和条件包括高锰酸钾等氧化剂和氢化铝锂等还原剂。 这些反应产生的主要产物包括各种托美汀衍生物和代谢物 .
相似化合物的比较
托美汀与其他 NSAID(如吲哚美辛、布洛芬和萘普生)相似。 托美汀作为吡咯乙酸衍生物,在化学结构上独一无二。 其他类似的化合物包括:
吲哚美辛: 另一种具有不同化学结构但具有类似抗炎特性的 NSAID。
布洛芬: 一种广泛使用的 NSAID,具有不同的化学结构和更广泛的应用范围。
托美汀的独特之处在于其独特的化学结构及其与其他一些 NSAID 相比相对快速的起效时间。
属性
IUPAC Name |
2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-3-5-11(6-4-10)15(19)13-8-7-12(16(13)2)9-14(17)18/h3-8H,9H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSPUYADGBWSHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
35711-34-3 (anhydrous sodium salt), 64490-92-2 (sodium dihydrate salt) | |
| Record name | Tolmetin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026171233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2043951 | |
| Record name | Tolmetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2043951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tolmetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014643 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.31e-01 g/L | |
| Record name | Tolmetin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00500 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tolmetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014643 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The mode of action of tolmetin is not known. However, studies in laboratory animals and man have demonstrated that the anti-inflammatory action of tolmetin is not due to pituitary-adrenal stimulation. Tolmetin inhibits prostaglandin synthetase in vitro and lowers the plasma level of prostaglandin E in man. This reduction in prostaglandin synthesis may be responsible for the anti-inflammatory action. Tolmetin does not appear to alter the course of the underlying disease in man., ALTHOUGH IT DIFFERS CHEMICALLY FROM ASPIRIN & OTHER NONSTEROIDAL ANTI-INFLAMMATORY AGENTS, ITS PHARMACOLOGIC PROPERTIES ARE SIMILAR. /TOLMETIN SODIUM/, ...INHIBITS PROSTAGLANDIN SYNTHETASE IN VITRO. IT ALSO HAS BEEN SHOWN TO LOWER PLASMA LEVEL OF PROSTAGLANDIN E IN MAN. HOWEVER, SIGNIFICANCE OF THESE ACTIONS IN RELATION TO CLINICAL EFFECTS IS NOT KNOWN. /TOLMETIN SODIUM/ | |
| Record name | Tolmetin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00500 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TOLMETIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3403 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM ACETONITRILE | |
CAS No. |
26171-23-3 | |
| Record name | Tolmetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26171-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tolmetin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026171233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tolmetin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00500 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tolmetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2043951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tolmetin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.164 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOLMETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8K2JPN18B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TOLMETIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3403 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tolmetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014643 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
155-157 °C (DECOMPOSES), 156 °C | |
| Record name | Tolmetin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00500 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TOLMETIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3403 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tolmetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014643 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Phenyl-1,3-dihydrooxazolo[3,4-a]benzimidazole](/img/structure/B1215789.png)
![1-[9-Ethyl-6-(1-hydroxyiminoethyl)-3-carbazolyl]ethanone oxime](/img/structure/B1215791.png)
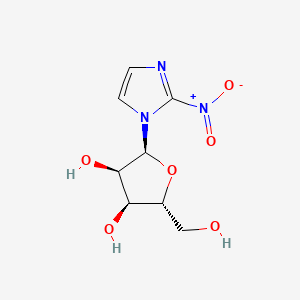
![24-[2-[Bis[2-(12-hydroxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-24-yl)ethylamino]phosphinothioylamino]ethyl]-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol](/img/structure/B1215795.png)
![2-[2-(Diaminomethylidenehydrazinylidene)ethylideneamino]guanidine](/img/structure/B1215798.png)
![(4-Hydroxy-8a-methoxy-5-methyl-6,7-dioxo-1,1a,2,6,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl carbamate](/img/structure/B1215800.png)
